molecular formula C26H24ClNO5 B11606071 Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Cat. No.: B11606071
M. Wt: 465.9 g/mol
InChI Key: HUBXRIYXPJXFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzoate ester group, a chlorophenoxy group, and an ethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.

    Introduction of Substituents: The chlorophenoxy and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Strong bases like sodium hydride (NaH) and polar aprotic solvents such as dimethyl sulfoxide (DMSO) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate can be compared with other azetidinone derivatives:

    Ethyl 4-[3-(4-bromophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-[3-(4-methoxyphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate: Contains a methoxy group instead of a chlorophenoxy group.

    Ethyl 4-[3-(4-fluorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate: Contains a fluorine atom instead of chlorine.

These similar compounds highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.

Properties

Molecular Formula

C26H24ClNO5

Molecular Weight

465.9 g/mol

IUPAC Name

ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

InChI

InChI=1S/C26H24ClNO5/c1-3-31-21-13-7-17(8-14-21)23-24(33-22-15-9-19(27)10-16-22)25(29)28(23)20-11-5-18(6-12-20)26(30)32-4-2/h5-16,23-24H,3-4H2,1-2H3

InChI Key

HUBXRIYXPJXFSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.